molecular formula C16H20N2O3S B4924481 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4924481
M. Wt: 320.4 g/mol
InChI Key: NELBBNFHJUDEQE-UHFFFAOYSA-N
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Description

This compound is a cyclohexanecarboxylic acid derivative featuring a thiophene ring substituted with a cyano group at position 3, an ethyl group at position 4, and a methyl group at position 5. The thiophene is linked to the cyclohexane core via a carbamoyl (-NH-C(=O)-) group. Its molecular formula is estimated as C₁₇H₂₁N₃O₃S (assuming substitution of a carbamoyl group with cyano in a structurally similar compound, CAS 354551-16-9, which has the formula C₁₆H₂₂N₂O₄S ).

Properties

IUPAC Name

2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-10-9(2)22-15(13(10)8-17)18-14(19)11-6-4-5-7-12(11)16(20)21/h11-12H,3-7H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELBBNFHJUDEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2CCCCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by heterocyclization to form the thiophene ring . The reaction conditions often involve the use of solvents like DMF and catalysts such as potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

The closest analogue is 2-(3-Carbamoyl-4-ethyl-5-methyl-thiophen-2-ylcarbamoyl)-cyclohexanecarboxylic acid (CAS 354551-16-9, C₁₆H₂₂N₂O₄S ) . Key differences include:

  • Carbamoyl (CONH₂): Enhances solubility in polar solvents due to hydrogen-bond donor/acceptor properties.
  • Molecular Weight: The cyano-substituted compound is lighter (~320–330 g/mol vs. 338.42 g/mol for the carbamoyl analogue).
  • Synthetic Accessibility: Cyano groups are often introduced via nucleophilic substitution or cyanation reactions, while carbamoyl groups may require urea-forming steps.
Property Target Compound (Cyano) Carbamoyl Analog (CAS 354551-16-9)
Molecular Formula C₁₇H₂₁N₃O₃S C₁₆H₂₂N₂O₄S
Substituent (Position 3) CN CONH₂
Key Functional Groups Cyano, Carbamoyl, COOH Carbamoyl (x2), COOH
Predicted logP Higher (lipophilic) Lower (hydrophilic)

Heterocyclic Variants

trans-4-[(3-Amino-5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid methyl ester () replaces the thiophene with a triazinone ring. Key distinctions:

  • Core Heterocycle: Thiophene: Aromatic, sulfur-containing, moderate electron density. Triazinone: Nitrogen-rich, polar, and capable of multiple hydrogen bonds.
  • Ester vs. Carboxylic Acid: The methyl ester in the triazinone derivative improves membrane permeability but requires metabolic activation (hydrolysis) for activity.

Other Cyclohexanecarboxylic Acid Derivatives

2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid () incorporates a thiazolidinone and furan. Differences include:

  • Electron Density: The furan and thiazolidinone introduce conjugated systems, altering redox properties.

Functional Group Impact on Properties

  • Cyano (CN): Lowers solubility in water but enhances lipid bilayer penetration. May act as a hydrogen-bond acceptor or participate in covalent interactions with biological targets.
  • Carbamoyl (CONH₂) :
    • Increases solubility via hydrogen bonding.
    • Stabilizes crystal packing through intermolecular interactions (e.g., N-H···O bonds) .
  • Carboxylic Acid (COOH) :
    • Ionizes at physiological pH (pKa ~4-5), influencing bioavailability and protein binding.

Research Implications

  • Synthetic Challenges: Introducing the cyano group may require stringent conditions (e.g., Pd-catalyzed cyanation), while carbamoyl groups demand protective strategies for -NH₂.
  • Biological Activity: The cyano analogue’s lipophilicity could enhance CNS penetration, whereas the carbamoyl variant may favor renal excretion.
  • Crystallography : Tools like SHELX () are critical for resolving hydrogen-bonding networks and crystal structures .

Biological Activity

The compound 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid (CAS No. 303135-55-9) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol
  • Synonyms : Cyclohexanecarboxylic acid, 2-[[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl]-

Structural Features

The compound features a thiophene ring, a cyano group, and a cyclohexane backbone, which contribute to its unique chemical properties and biological activities.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a study evaluated the antiproliferative effects of various substituted thiophene derivatives, including those similar to this compound. The results demonstrated that certain derivatives showed high inhibitory activity against human adenocarcinoma cell lines (MCF-7) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The cyano group can participate in hydrogen bonding, while the thiophene ring engages in π-π interactions with aromatic residues in proteins, modulating enzyme activity.
  • Cell Cycle Arrest : Some studies suggest that compounds with similar structures may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : A study reported the synthesis of various derivatives and their evaluation for antitumor activity. Compounds with higher electron-withdrawing groups demonstrated enhanced cytotoxicity against cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the interaction between the compound and cellular pathways involved in apoptosis and proliferation. It was found that specific substitutions on the thiophene ring significantly influenced biological activity .

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common method includes:

  • Cyanoacetylation : This involves reacting substituted thiophene derivatives with malononitrile or ethyl cyanoacetate under basic conditions.
  • Purification Techniques : Purification is often achieved through flash column chromatography or recrystallization to obtain high-purity products .

Industrial Production

For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield efficiency .

Data Summary

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
Antitumor ActivitySignificant against MCF-7 cells
Mechanism of ActionEnzyme inhibition, cell cycle arrest

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